

In vivo efficacy comparison of different EP4 inhibitors

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Compound of Interest

Compound Name: BAY-1316957

Cat. No.: B605924

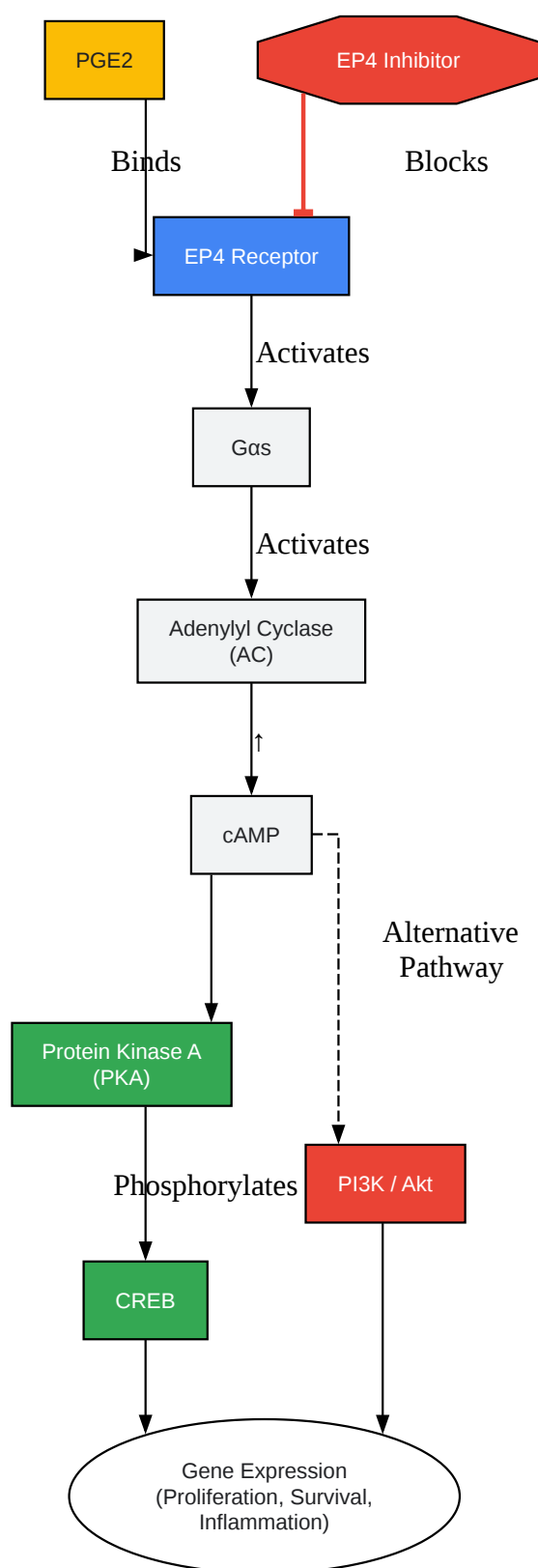
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An Objective Guide to the In Vivo Efficacy of EP4 Inhibitors

The Prostaglandin E2 (PGE2) receptor EP4 is a key G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. [1][2] Its role in modulating the tumor microenvironment and promoting inflammatory responses has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the in vivo efficacy of several EP4 inhibitors based on available preclinical and clinical data, with a focus on oncology and inflammation.

The EP4 Receptor Signaling Pathway

Upon binding its ligand PGE2, the EP4 receptor primarily couples to the G α s protein, activating adenylyl cyclase (AC), which leads to an increase in intracellular cyclic AMP (cAMP).[3] This rise in cAMP activates Protein Kinase A (PKA), which subsequently modulates transcription factors like CREB to influence gene expression related to cell proliferation, survival, and inflammation.[3][4] The EP4 receptor can also signal through alternative pathways, including the PI3K/Akt and ERK pathways, contributing to its diverse biological roles. In the tumor microenvironment, EP4 activation on tumor and immune cells can foster tumor growth, metastasis, and immune evasion.



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Caption: EP4 Receptor Signaling Pathway.

In Vivo Efficacy Comparison in Oncology Models

EP4 inhibitors have demonstrated significant anti-tumor efficacy in various preclinical cancer models. Their primary mechanism is believed to involve the modulation of the tumor immune microenvironment, leading to enhanced anti-tumor immunity.

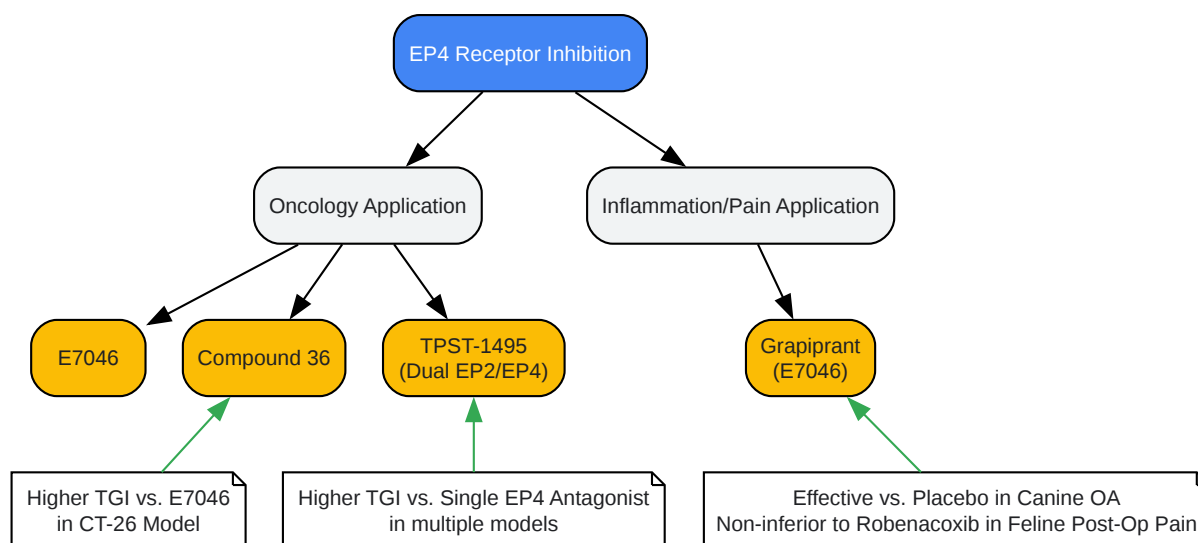
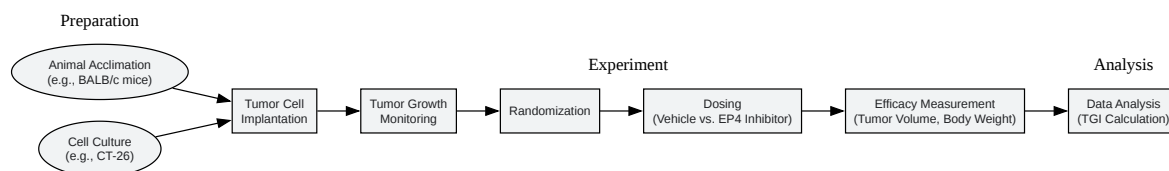
Quantitative Data Summary: Anti-Tumor Efficacy

Compound	Target(s)	Animal Model	Cancer Type	Dosing	Key Efficacy Endpoint	Result
E7046	EP4	Syngeneic (CT-26)	Colon Carcinoma	150 mg/kg	Tumor Growth Inhibition (TGI)	25.9% TGI
Compound 36	EP4	Syngeneic (CT-26)	Colon Carcinoma	75 mg/kg	Tumor Growth Inhibition (TGI)	32.0% TGI
150 mg/kg	51.8% TGI					
TPST-1495	EP2 / EP4	Syngeneic (CT-26)	Colon Carcinoma	Not Specified	Tumor Growth Inhibition (TGI)	54% TGI
Syngeneic (4T1)	Triple-Negative Breast Cancer	Not Specified	Tumor Growth Inhibition (TGI)	37% TGI		
Syngeneic (TS/A)	Mammary Adenocarcinoma	Not Specified	Tumor Growth Inhibition (TGI)	47% TGI		

Experimental Protocol: Syngeneic Tumor Model for Efficacy Assessment

This protocol provides a generalized methodology for evaluating the in vivo anti-tumor activity of EP4 inhibitors, based on common practices.

- Animal Models and Cell Lines:
 - Immunocompetent mouse strains, such as BALB/c for CT-26 colon carcinoma or 4T1 breast cancer models, are used to enable the study of the compound's effect on the immune system.
 - Tumor cells are cultured under sterile conditions and prepared for implantation.
- Tumor Implantation:
 - A specific number of cancer cells (e.g., 1×10^6 CT-26 cells) are injected subcutaneously into the flank of the mice.
- Treatment Administration:
 - Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups.
 - The investigational drug (e.g., Compound 36) is formulated in a suitable vehicle and administered, typically via oral gavage (PO), at the specified dose and schedule.
- Efficacy Evaluation:
 - Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Animal body weight is monitored as a general indicator of toxicity.
 - At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.



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